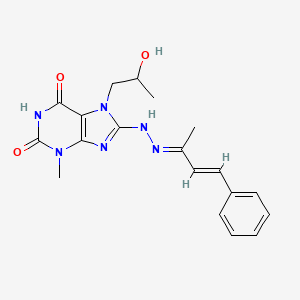

N-((4,6-二(二甲基氨基)-1,3,5-三嗪-2-基)甲基)-2,5-二甲基呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

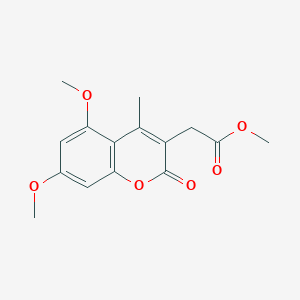

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a triazine ring substituted with dimethylamino groups and a furan ring

科学研究应用

荧光酸度传感器

该化合物中的嘧啶核心具有π缺电子特性,使其适合用作推拉结构中的吸电子部分。1和3位的氮原子上的孤对电子允许质子化、络合和氢键形成。 研究人员已探索嘧啶生色团作为荧光酸度传感器,其中pH的变化会导致发射特性的改变 .

极性传感

嘧啶衍生物已被用作极性传感器。通过调节嘧啶核心的吸电子强度,这些化合物可以检测溶剂极性的变化。 发射特性根据环境的极性而变化,使其可用于监测溶剂相互作用 .

金属阳离子检测

嘧啶化合物中的电子孤对使它们能够与金属阳离子相互作用。研究人员已研究这些衍生物作为检测特定金属离子的发光探针。 发射响应可以针对不同的金属阳离子进行定制,为金属传感应用提供了一个通用的平台 .

硝基芳香族炸药检测

嘧啶类化合物已被探索为潜在的硝基芳香族炸药传感器。它们的荧光特性在接触这些分析物后会发生变化,从而允许选择性检测。 此类应用对于安全和安全目的至关重要 .

有机发光二极管 (OLED)

某些嘧啶衍生物,包括具有扩展π共轭连接基的衍生物,表现出强烈的发射特性。这些化合物已被用作有机发光二极管 (OLED) 中的发射器。 它们的荧光特性有助于开发用于显示和照明应用的高效 OLED .

生物成像 (双光子吸收)

4,6-二苯乙烯基嘧啶衍生物以其双光子吸收特性而闻名。研究人员已经为生物成像应用设计了各种结构,特别是在双光子显微镜中。 这些化合物允许对深层组织进行成像,而光损伤最小,使其成为生物学研究中宝贵的工具 .

总之,N-((4,6-二(二甲基氨基)-1,3,5-三嗪-2-基)甲基)-2,5-二甲基呋喃-3-甲酰胺在各个领域都很有前景,从传感应用到生物成像。 其独特的特性使其成为科学研究的令人兴奋的课题 . 如果你需要更多细节或其他应用,请随时提问!

作用机制

Target of Action

Similar compounds have been used in the fabrication of fluorescence probes for the targeted detection of cholesterol . These probes serve as cholesterol-selective chelators .

Mode of Action

It can be inferred from related studies that the compound may interact with its targets through fluorescence mechanisms . For instance, 2-amino-4,6-bis-[(4-N,N-dimethylamino)styryl] pyrimidine (P) is a D-π-A luminophore, and its up-converted fluorescence emission involving two-photon absorption has been extensively investigated .

Biochemical Pathways

Related compounds have been shown to influence intramolecular charge transfer (ict) interactions and photothermal conversion performance .

Result of Action

Related compounds have been shown to exhibit photothermal conversion efficiencies , suggesting potential applications in photothermal therapy.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized through the nucleophilic substitution of cyanuric chloride with dimethylamine.

Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction with the triazine intermediate. This step often involves the use of a base such as potassium carbonate and a palladium

属性

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O2/c1-9-7-11(10(2)23-9)13(22)16-8-12-17-14(20(3)4)19-15(18-12)21(5)6/h7H,8H2,1-6H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFXPRBOLWDSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole](/img/structure/B2436586.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2436589.png)

![3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2436590.png)

![1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2436591.png)

![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2436598.png)

![8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide](/img/structure/B2436602.png)

![12-oxo-N-[1-(propan-2-yl)piperidin-4-yl]-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2436603.png)

![N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2436604.png)